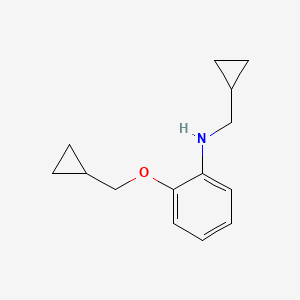
5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one
Overview
Description
5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one, also known as FMM, is a synthetic compound that belongs to the pyrimidine class of organic molecules. This compound has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry.
Scientific Research Applications
Chemical Properties and Synthesis
- H-D Exchange Reactivity : The hydrogen atom at position 6 of 5-fluoro-1-methylpyrimidin-4(1H)-one and its derivatives, including 2-methoxy, shows notable reactivity towards deuterium exchange under base catalysis. This behavior is attributed to the synergistic effects of the zwitterionic structure and the presence of the fluorine atom, enhancing the acidity of the C6-H bond (Kheifets, Gindin, & Moskvin, 2004).
- Crystal and Molecular Structure Analysis : The crystal and molecular structures of certain 5-fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one derivatives have been characterized, shedding light on their potential as intermediates in the synthesis of antitubercular agents (Richter et al., 2023).
Biological Applications
- Acyclic Nucleoside Phosphonates Synthesis : A novel methodology involving the transformation of hydroxy groups to fluorine has been applied to synthesize fluorine-containing pyrimidine acyclic nucleoside phosphonates, investigated for their inhibitory activity against thymidine phosphorylase (Pomeisl, Pohl, Holý, & Votruba, 2005).
- Luminescent Study of Tautomers : The fluorescence spectra of 5-fluorouracil (FU) tautomers, including derivatives of 5-fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one, have been recorded, providing insights into intramolecular proton transfer mechanisms and spectral properties (Ostakhov et al., 2019).
Pharmacological and Other Applications
- Antidepressant Drug Candidate Synthesis : The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride has been developed as an antidepressant drug candidate, illustrating the therapeutic potential of derivatives (Anderson et al., 1997).
- Electrochemical Treatment of Wastewater : A novel reactor was used for the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, demonstrating an effective removal approach with low energy consumption, highlighting the environmental applications of studying such compounds (Zhang et al., 2016).
properties
IUPAC Name |
5-fluoro-2-methoxy-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJDAYXYEHYGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440974 | |
| Record name | 5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one | |
CAS RN |
108195-40-0 | |
| Record name | 5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1460616.png)
![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)

![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)




![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)


